Estrone-2,4,16,16-d4

Übersicht

Beschreibung

“Estrone-2,4,16,16-d4” is a deuterium-labeled variant of estrone . Estrone is a natural estrogenic hormone produced by several tissues, especially adipose tissue . It is the result of the process of aromatization of androstenedione that occurs in fat cells .

Synthesis Analysis

The synthesis of estrone and its derivatives has been a subject of research for many years. A popular method for the introduction of the D ring, followed by cyclization of the C ring in steroid synthesis was introduced by Torgov . Another approach involves the stereoselective construction of the B and C steroidal rings in a single step through a thermally induced 4π electrocyclic ring opening of a benzocyclobutene, followed by an exo-Diels–Alder cycloaddition .

Molecular Structure Analysis

The molecular formula of “Estrone-2,4,16,16-d4” is C18D4H18O2 . Its molecular weight is 274.39 . The structure includes a steroid backbone with the D4 label indicating the presence of four deuterium atoms .

Chemical Reactions Analysis

“Estrone-2,4,16,16-d4” is likely to participate in reactions similar to those of estrone. For example, it can be conjugated into estrogen conjugates such as estrone sulfate and estrone glucuronide by sulfotransferases and glucuronidases . It can also be hydroxylated by cytochrome P450 enzymes into catechol estrogens or into estriol .

Physical And Chemical Properties Analysis

“Estrone-2,4,16,16-d4” is a solid substance . . Its melting point is 258-260 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Mass Spectrometry

Estrone-2,4,16,16-d4 is suitable for mass spectrometry . This technique is used to determine the masses within a sample. Mass spectrometry is used in many different fields and is applied to pure samples as well as complex mixtures.

Endocrine Research

Estrone-d4 (E1-d4) is a deuterium labeled Estrone . Estrone (E1) is a natural estrogenic hormone. Estrone is the main representative of the endogenous estrogens and is produced by several tissues, especially adipose tissue . Therefore, Estrone-d4 can be used in endocrine research, particularly in studies related to estrogenic hormones.

Pharmacokinetic Studies

Estrone-2,4,16,16-d4 can be used in pharmacokinetic studies . Pharmacokinetics is the study of how an organism affects a drug. It includes the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Environmental Monitoring

Estrone-2,4,16,16-d4 can be used in environmental monitoring. For example, it can be used in the development of passive water samplers based on the diffusive gradients in thin-films (DGT) technique for endocrine disrupting chemicals (EDCs), including estrogens .

Wirkmechanismus

Target of Action

Estrone-d4, also known as Estrone-2,4,16,16-d4, is a deuterated form of Estrone . Estrone is a naturally occurring estrogen hormone . The primary targets of Estrone-d4 are the estrogen receptors present in various tissues, especially adipose tissue .

Mode of Action

Estrone-d4, like its parent compound Estrone, freely enters target cells such as female organs, breasts, hypothalamus, pituitary, and interacts with the estrogen receptor . Upon binding, the estrogen receptor can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Biochemical Pathways

The biochemical pathways affected by Estrone-d4 are likely similar to those of Estrone. Estrone is produced by several tissues, especially adipose tissue, as a result of the aromatization process of androstenedione that occurs in fat cells . The downstream effects of this interaction can lead to various physiological responses, including the regulation of the menstrual cycle and the development of secondary sexual characteristics.

Result of Action

The molecular and cellular effects of Estrone-d4’s action are expected to be similar to those of Estrone. These effects include the regulation of gene transcription within target cells, leading to various physiological responses .

Safety and Hazards

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-QSPUTOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471456 | |

| Record name | Estrone-2,4,16,16-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone-2,4,16,16-d4 | |

CAS RN |

53866-34-5 | |

| Record name | Estrone-2,4,16,16-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone-2,4,16,16-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

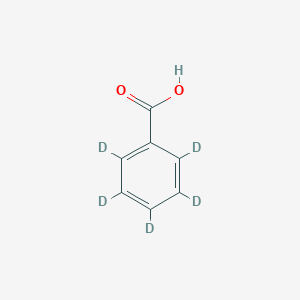

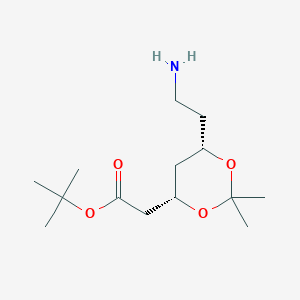

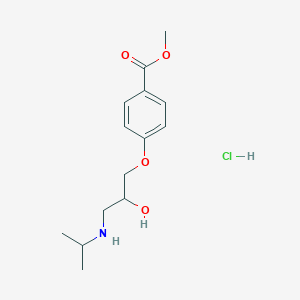

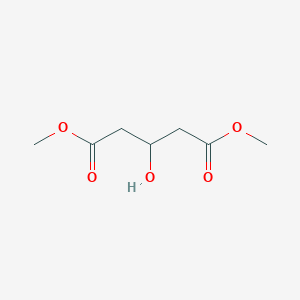

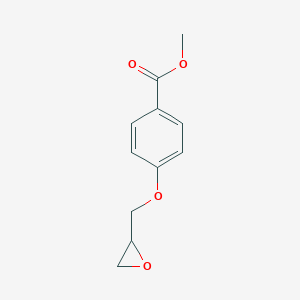

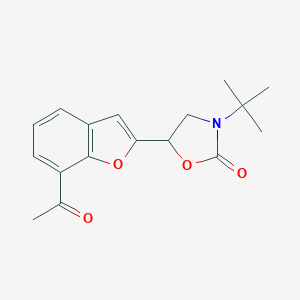

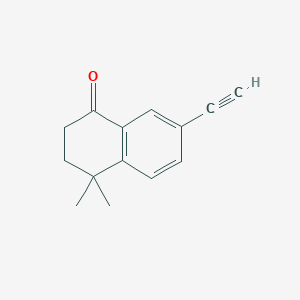

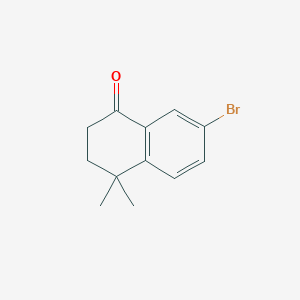

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

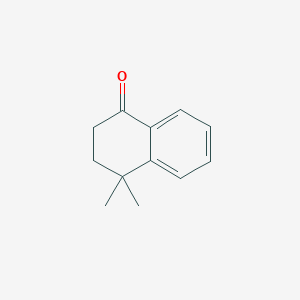

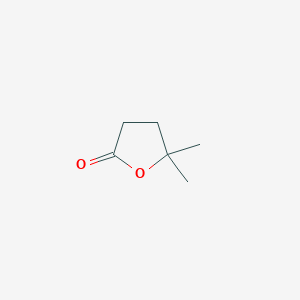

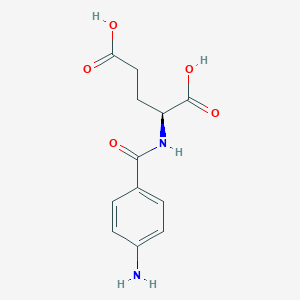

Feasible Synthetic Routes

Q & A

Q1: Why is Estrone-2,4,16,16-d4 used in this study instead of regular Estrone?

A1: Researchers utilize deuterated compounds like Estrone-2,4,16,16-d4 (E1-d4) to distinguish between exogenously administered compounds and their endogenous counterparts. This allows for accurate quantification of the administered compound and its metabolites in biological samples. In this specific study, using E1-d4 minimizes interference from endogenous Estrone, providing a clearer picture of E2-d4 metabolism. []

Q2: What analytical techniques were employed to measure Estrone-2,4,16,16-d4 levels in the study?

A2: The researchers used a highly sensitive method combining liquid chromatography with tandem mass spectrometry (LC/MS/MS) following a dansylation reaction. Dansylation involves reacting the target compounds with dansyl chloride, enhancing their detectability. This approach enables researchers to accurately quantify E1-d4 levels in complex biological matrices like plasma and brain tissue, achieving a lower limit of quantification of 50 pg/mL. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)